6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Overview
Description
6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is a chemical compound with the molecular formula C9H9BrN2O . It is also known as tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo pyridine-1-carboxylate .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 346.9±42.0 °C and a predicted density of 1.517±0.06 g/cm3 . Its pKa value is predicted to be 12.11±0.40 .Scientific Research Applications
Synthesis and Antioxidant Properties
The study of substituted pyridinols, which share structural motifs with 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one, highlights their synthesis and interesting antioxidant properties. The compounds were synthesized through a general strategy involving aryl bromide-to-alcohol conversion and explored for their reactivity towards peroxyl radicals, demonstrating significant phenolic chain-breaking antioxidant abilities (Wijtmans et al., 2004).
Crystal Structure Analysis
Research on 2-Bromo-4-nitropyridine N-oxide, although not the exact compound , provides insight into the crystal structure and polarized vibrational spectra, offering a basis for understanding the structural and electronic characteristics of brominated pyridine derivatives (Hanuza et al., 2002).
Molecular Structure and Reactivity
A study on hydrogen-bonded dimers in pyrazolo[3,4-b]pyridine derivatives, although not directly related to the exact compound, sheds light on the conformational preferences and intermolecular interactions that could be relevant for understanding the behavior of this compound in various chemical environments (Quiroga et al., 2010).
Ethylene Polymerization Catalysts
Chromium(III) complexes with terdentate ligands derived from bromomethylpyridine have been investigated for their ability to catalyze ethylene polymerization, demonstrating the utility of brominated pyridine compounds in developing catalyst systems (Hurtado et al., 2009).
Synthetic Applications
The synthesis of pyrrole-2-carboxaldehydes from a dimer of 3-bromo-6-dimethylamino-1-azafulvene highlights the potential of brominated pyridine derivatives as precursors in the synthesis of complex organic molecules, demonstrating their versatility in organic synthesis (Muchowski & Hess, 1988).
Mechanism of Action
While the specific mechanism of action for this compound is not available, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one might also have potential biological activities.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-9(2)7-6(12-8(9)13)3-5(10)4-11-7/h3-4H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPGJUQVWJQAPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=N2)Br)NC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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